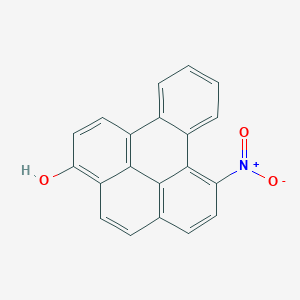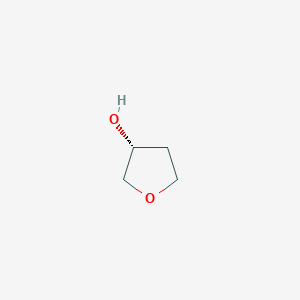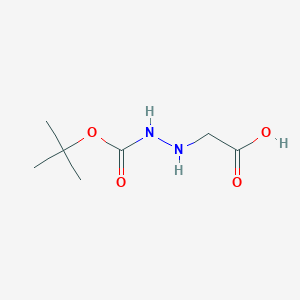
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- is a chemical compound that has been widely used in scientific research due to its ability to act as a fluorescent probe. This compound has been synthesized using various methods and has shown promising results in various scientific applications.
Mecanismo De Acción
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- acts as a fluorescent probe by binding to specific molecules and emitting fluorescence upon excitation. The mechanism of fluorescence emission is based on the intramolecular charge transfer (ICT) process, where the electron density is transferred from the benzothiazole moiety to the hydroxyl group, resulting in the emission of fluorescence.
Biochemical and Physiological Effects:
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- has been shown to have minimal biochemical and physiological effects in vitro. It has been reported to have low toxicity and does not affect cell viability or proliferation. Additionally, it does not interfere with the activity of enzymes or other cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- has several advantages for lab experiments. It is a highly sensitive fluorescent probe and can be used to detect low concentrations of molecules. Additionally, it has a broad range of applications and can be used to study various molecules and cellular processes. However, one limitation of Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- is that it requires a relatively high excitation wavelength, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-. One potential direction is the development of new synthesis methods to improve the yield and purity of the compound. Additionally, there is a need for further research to explore the potential of Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- in studying other cellular processes and molecules. Finally, there is a need for further research to explore the potential of Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- in vivo, as it has shown promising results in vitro.
Métodos De Síntesis
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- can be synthesized using various methods. One of the most common methods is the reaction of 2-aminobenzothiazole with dimethylformamide dimethyl acetal in the presence of an acid catalyst. The resulting product is then reacted with hydroxylamine hydrochloride to obtain Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl-.
Aplicaciones Científicas De Investigación
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- has been widely used as a fluorescent probe in various scientific applications. It has been used to study the binding of proteins, nucleic acids, and lipids. It has also been used to study the cellular localization of various molecules and to monitor intracellular pH changes. Additionally, it has been used to study the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease.
Propiedades
Número CAS |
120164-70-7 |
|---|---|
Nombre del producto |
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Fórmula molecular |
C13H17N3O2S |
Peso molecular |
279.36 g/mol |
Nombre IUPAC |
3-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)-1,1-dimethylurea |
InChI |
InChI=1S/C13H17N3O2S/c1-6-7(2)10(17)8(3)11-9(6)14-12(19-11)15-13(18)16(4)5/h17H,1-5H3,(H,14,15,18) |
Clave InChI |
RXDNUECQWOYIHN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)N(C)C)C)O)C |
SMILES canónico |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)N(C)C)C)O)C |
Sinónimos |
Urea, N-(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)-N,N-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-[Fluoro(methyl)phosphoryl]oxypropyl]pyrene](/img/structure/B49315.png)



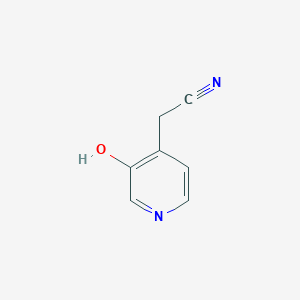
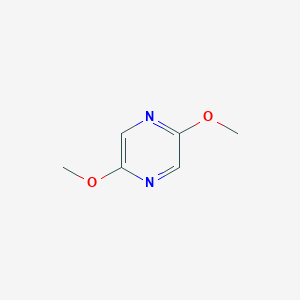
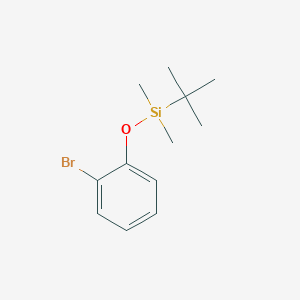

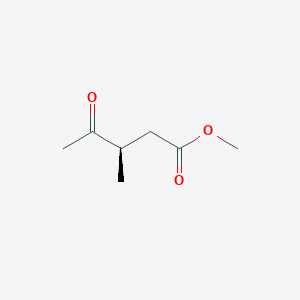
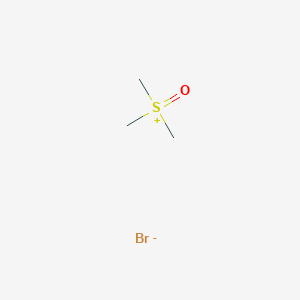
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
